
SaxagliptinN-Trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SaxagliptinN-Trifluoroacetate is a compound derived from saxagliptin, which is a dipeptidyl peptidase-4 (DPP-4) inhibitor. Saxagliptin is primarily used in the treatment of type 2 diabetes mellitus to improve glycemic control by increasing the levels of incretin hormones in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of saxagliptin involves the coupling of two amino acid derivatives in the presence of a coupling reagent. The amide coupling of (S)-a [ [ (l,l-dimethyleethoxy)carbonyl]amino]-3-hydroxytricyclo [3.3.1.1]decane-l-acetic acid and (lS,3S,5S)-2-azabicyclo [3.1.0]hexane-3-carboxamide, followed by dehydration of the primary amide and deprotection of the amine, affords saxagliptin . Industrial production methods often involve similar steps but are optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
SaxagliptinN-Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydro derivatives.
Applications De Recherche Scientifique
SaxagliptinN-Trifluoroacetate has a wide range of scientific research applications:
Chemistry: Used in the study of DPP-4 inhibitors and their chemical properties.
Biology: Investigated for its effects on incretin hormones and glucose metabolism.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus to improve glycemic control
Mécanisme D'action
SaxagliptinN-Trifluoroacetate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition slows down the breakdown of incretin hormones, thereby increasing their levels in the body. The increased levels of incretin hormones enhance insulin secretion and decrease glucagon production, leading to improved glycemic control .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Vildagliptin
- Sitagliptin
- Linagliptin
Comparison
SaxagliptinN-Trifluoroacetate is unique in its specific molecular structure and its reversible, competitive inhibition of DPP-4. While other DPP-4 inhibitors like vildagliptin and sitagliptin also improve glycemic control, this compound has distinct pharmacokinetic properties and may offer different therapeutic benefits .
Propriétés
Formule moléculaire |
C20H24F3N3O3 |
|---|---|
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
N-[(1S)-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-1-[(5S,7R)-3-hydroxy-1-adamantyl]-2-oxoethyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C20H24F3N3O3/c21-20(22,23)17(28)25-15(16(27)26-13(8-24)2-12-3-14(12)26)18-4-10-1-11(5-18)7-19(29,6-10)9-18/h10-15,29H,1-7,9H2,(H,25,28)/t10-,11+,12-,13+,14+,15-,18?,19?/m1/s1 |
Clé InChI |
ABIFSQSGMURLNN-QCAUHFGKSA-N |
SMILES isomérique |
C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)NC(=O)C(F)(F)F |
SMILES canonique |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



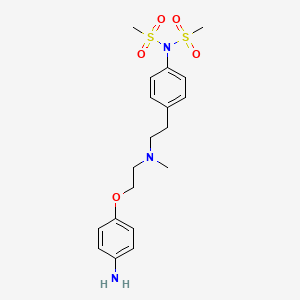
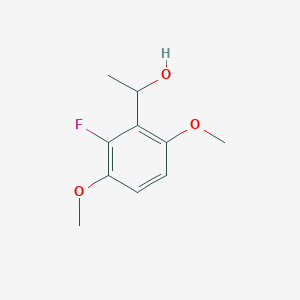
![[(2R,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B15288355.png)
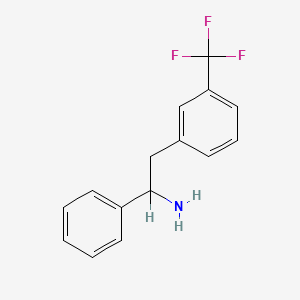
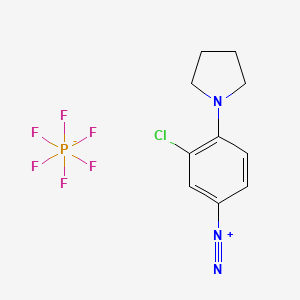
![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B15288398.png)
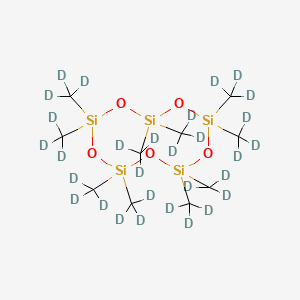

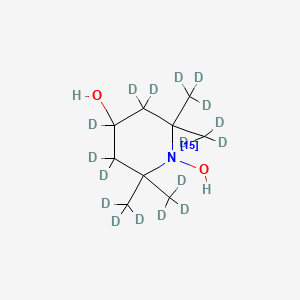



![5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B15288439.png)
